An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Propyl Sulfide
An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Propyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl propyl sulfide (CAS No: 3877-15-4), also known as 1-(methylthio)propane, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] This thioether is characterized by a distinct garlic-like odor and is found naturally in some plants, such as onions and garlic.[1] It serves as a valuable research chemical and is utilized in the flavor and fragrance industry. This guide provides a comprehensive overview of its chemical and physical properties, structure, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
Methyl propyl sulfide is an aliphatic sulfide consisting of a sulfur atom bonded to a methyl group and a propyl group.[1]
DOT Script of Methyl Propyl Sulfide Structure
Caption: 2D structure of methyl propyl sulfide.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(methylthio)propane[3] |
| CAS Number | 3877-15-4[3] |
| Molecular Formula | C₄H₁₀S[1][2] |
| Molecular Weight | 90.19 g/mol [3] |
| InChI | InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3[3] |
| InChIKey | ZOASGOXWEHUTKZ-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCCSC[3] |
| Synonyms | Methyl propyl sulphide, 1-(Methylsulfanyl)propane, 2-Thiapentane[2][3] |
Physicochemical Properties
Methyl propyl sulfide is a colorless to almost colorless clear liquid at room temperature.[1] It is a volatile and flammable compound.[4]
Physical Properties
| Property | Value | Reference |
| Boiling Point | 94.1 - 95.5 °C at 760 mmHg | [4] |
| Melting Point | -113 °C | |
| Density | 0.842 g/mL at 25 °C | [2] |
| Refractive Index | 1.4430 - 1.4440 at 20 °C | [2] |
| Vapor Pressure | 54.7 mmHg at 25 °C | [4] |
| Flash Point | 17 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol.[1] |
Chemical Reactivity and Stability
As a thioether, methyl propyl sulfide can undergo oxidation reactions to form sulfoxides and subsequently sulfones. It is stable under normal conditions but is volatile.
Experimental Protocols
Synthesis of Methyl Propyl Sulfide via Williamson-type Reaction
This protocol is adapted from the synthesis of n-propyl sulfide and applies the principles of the Williamson ether synthesis to thioethers. The reaction involves the nucleophilic substitution of a propyl halide by sodium thiomethoxide.
Methodology:
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Preparation of Sodium Thiomethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Reaction with Methanethiol (alternative): Alternatively, bubble methanethiol gas through a solution of sodium methoxide in methanol to form sodium thiomethoxide in situ.
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Nucleophilic Substitution: To the solution of sodium thiomethoxide, add 1-bromopropane (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours to ensure the completion of the reaction.
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Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing a 25% aqueous sodium chloride solution.
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Extraction: Shake the mixture and allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer with two portions of diethyl ether.
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Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and distill the filtrate to obtain pure methyl propyl sulfide. The product can be further purified by fractional distillation.
Characterization Protocols
The boiling point can be determined using a simple distillation apparatus.
Methodology:
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Place a small volume of methyl propyl sulfide in a distillation flask with a few boiling chips.
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Assemble the distillation apparatus with a condenser and a collection flask.
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Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the distillation head.
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Heat the flask gently.
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Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the collection flask. This stable temperature is the boiling point.
Methodology:
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Sample Preparation: Prepare a solution of methyl propyl sulfide (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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-
1H NMR Acquisition:
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Acquire a standard proton NMR spectrum using a 400 MHz or higher field spectrometer.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
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-
13C NMR Acquisition:
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Acquire a proton-decoupled 13C NMR spectrum.
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Typical parameters: pulse angle of 30°, a sufficient number of scans to obtain a good signal-to-noise ratio (this will depend on the sample concentration), and a relaxation delay of 2 seconds.
-
-
Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
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Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
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Methodology:
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Sample Preparation: Prepare a dilute solution of methyl propyl sulfide in a volatile organic solvent (e.g., dichloromethane or hexane).
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GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
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GC Parameters (Example):
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
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MS Parameters (Example):
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Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
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Mass Range: Scan from m/z 35 to 200.
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Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify methyl propyl sulfide by its retention time and the fragmentation pattern of its mass spectrum.
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be methyl propyl sulfide.
DOT Script for Identification Workflow
Caption: Workflow for the identification of methyl propyl sulfide.
Safety and Handling
Methyl propyl sulfide is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed and may cause skin and eye irritation.[4] Work should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Keep away from sources of ignition.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of methyl propyl sulfide. The compiled data and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Adherence to proper safety protocols is essential when handling this compound.
